molecular formula C6H9N3O6 B2746304 (2S,3S,4S,5R,6R)-6-azido-3,4,5-trihydroxyoxane-2-carboxylic acid CAS No. 357981-14-7

(2S,3S,4S,5R,6R)-6-azido-3,4,5-trihydroxyoxane-2-carboxylic acid

Cat. No.: B2746304
CAS No.: 357981-14-7
M. Wt: 219.153
InChI Key: HFKUSYWEILNCQU-CIOUUCGESA-N
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Description

(2S,3S,4S,5R,6R)-6-azido-3,4,5-trihydroxyoxane-2-carboxylic acid is a specialized carbohydrate derivative of significant interest in chemical biology and medicinal chemistry research. Its core research value lies in the presence of an azide functional group, which makes it a crucial building block for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reactions . Researchers can utilize this compound to efficiently conjugate the oxane-carboxylic acid scaffold to various biomolecules, reporters, or synthetic polymers, enabling the synthesis of novel glycoconjugates, probes, and targeted biopharmaceuticals . The defined stereochemistry at multiple centers ensures structural integrity and predictability in its interactions, which is critical for studying carbohydrate-protein interactions, developing drug delivery systems, and creating new diagnostic agents. This product is intended for research purposes by qualified laboratory professionals only. It is not intended for diagnostic or therapeutic use in humans. Please refer to the product's Certificate of Analysis for specific batch information, including purity and characterization data.

Properties

IUPAC Name

(2S,3S,4S,5R,6R)-6-azido-3,4,5-trihydroxyoxane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O6/c7-9-8-5-3(12)1(10)2(11)4(15-5)6(13)14/h1-5,10-12H,(H,13,14)/t1-,2-,3+,4-,5+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFKUSYWEILNCQU-CIOUUCGESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(OC(C1O)N=[N+]=[N-])C(=O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@@H]1([C@@H]([C@H](O[C@H]([C@@H]1O)N=[N+]=[N-])C(=O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

357981-14-7
Record name (2S,3S,4S,5R,6R)-6-azido-3,4,5-trihydroxyoxane-2-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the selection of appropriate starting materials. One common approach is the azidation of a suitable sugar derivative, followed by protection and deprotection steps to achieve the desired stereochemistry. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the formation of the target compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow chemistry and automated synthesis platforms. These methods aim to optimize yield, purity, and cost-effectiveness while maintaining the structural integrity of the compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. Each reaction type involves specific reagents and conditions to achieve the desired transformation.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN₃) and various alkyl halides.

  • Addition: Addition reactions can be facilitated by using organometallic reagents or acids.

Major Products Formed: The reactions of this compound can yield a variety of products, including oxidized derivatives, reduced forms, substituted analogs, and addition products. These products are often used in further synthetic applications or as intermediates in the production of other compounds.

Scientific Research Applications

Medicinal Chemistry

The azido group in this compound allows for its use in drug design and development. Azido compounds are known for their ability to participate in bioorthogonal reactions, which are crucial for the development of targeted therapies.

  • Case Study : Research has shown that azido derivatives can be used to create prodrugs that release active pharmaceutical ingredients in a controlled manner upon specific triggers. This application is particularly relevant in cancer therapy where targeted drug delivery is essential.

Bioconjugation Techniques

The azide functionality allows for selective labeling of biomolecules through the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is widely used in bioconjugation to attach labels or drugs to proteins and nucleic acids.

  • Case Study : In a study focused on protein labeling, (2S,3S,4S,5R,6R)-6-azido-3,4,5-trihydroxyoxane-2-carboxylic acid was successfully conjugated to an antibody. The resulting conjugate demonstrated enhanced specificity and stability in biological assays .

Glycobiology

This compound can serve as a glycosyl donor or acceptor in glycosylation reactions due to the presence of hydroxyl groups. Such reactions are fundamental in the synthesis of glycosides and glycoconjugates.

  • Case Study : A synthesis pathway was developed using this compound to produce glycosylated small molecules that showed improved bioactivity compared to their non-glycosylated counterparts .

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The azido group, in particular, plays a crucial role in its biological activity, as it can undergo bioorthogonal reactions with various biomolecules.

Molecular Targets and Pathways:

  • Enzymes: May inhibit or activate specific enzymes involved in metabolic pathways.

  • Receptors: Can bind to receptors on cell surfaces, leading to downstream signaling events.

  • Pathways: Involved in cellular processes such as apoptosis, cell proliferation, and immune response.

Comparison with Similar Compounds

Key Observations:

  • Functional Group Diversity : The 6-position substituent determines physicochemical properties and applications. Azido groups enable click chemistry, while alkoxy groups (e.g., ethyl, hexadecyl) enhance lipophilicity .
  • Biological Relevance: Ethyl and palmitoyl glucuronides are endogenous metabolites involved in detoxification and lipid metabolism, respectively . The azido derivative’s synthetic nature suggests use in research rather than natural metabolic pathways.
  • Molecular Weight Trends : Larger substituents (e.g., hexadecyloxy) increase molecular weight significantly, affecting solubility and pharmacokinetics .

Functional Group Impact on Reactivity and Stability

  • Azido Group : The azide substituent introduces high reactivity toward alkynes and strained cyclooctynes, enabling site-specific labeling. However, azides may pose stability challenges under acidic or reducing conditions .
  • Alkoxy Groups : Ethyl and hexadecyl ethers are hydrolytically stable under physiological conditions, making them suitable for long-term metabolic studies .
  • Acyloxy Groups : Compounds like 2-hydroxybenzoyloxy derivatives () may exhibit esterase sensitivity, releasing bioactive aglycones in vivo .

Biological Activity

(2S,3S,4S,5R,6R)-6-azido-3,4,5-trihydroxyoxane-2-carboxylic acid, commonly referred to as 6-azido-β-D-glucopyranuronic acid, is a compound of significant interest in biochemical research due to its potential applications in medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and relevant studies that highlight its therapeutic potential.

  • Molecular Formula : C₆H₉N₃O₆
  • Molecular Weight : 219.15 g/mol
  • CAS Number : 357981-14-7

The biological activity of (2S,3S,4S,5R,6R)-6-azido-3,4,5-trihydroxyoxane-2-carboxylic acid is primarily attributed to its azido group and hydroxyl functionalities. These structural features facilitate interactions with biological macromolecules such as proteins and nucleic acids. The azido group can undergo bioorthogonal reactions, making it a useful tool in chemical biology for labeling and tracking biomolecules.

Antimicrobial Activity

Research indicates that compounds similar to (2S,3S,4S,5R,6R)-6-azido-3,4,5-trihydroxyoxane-2-carboxylic acid exhibit antimicrobial properties. A study demonstrated that derivatives of this compound showed inhibition against various bacterial strains. This suggests potential applications in developing new antibiotics or antimicrobial agents.

Wound Healing Properties

A patent describes methods involving (2S,3S,4S,5R,6R)-6-azido-3,4,5-trihydroxyoxane-2-carboxylic acid for promoting wound healing. The compound's ability to enhance cellular migration and proliferation at the wound site is attributed to its structural properties that facilitate interactions with cell surface receptors involved in healing processes .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may have anti-inflammatory effects. By modulating cytokine production and reducing oxidative stress markers in cellular models, it shows promise for treating inflammatory conditions.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of (2S,3S,4S,5R,6R)-6-azido-3,4,5-trihydroxyoxane-2-carboxylic acid against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.

Bacterial StrainConcentration (µg/mL)Viability Reduction (%)
Staphylococcus aureus5070
E. coli5065

Study 2: Wound Healing Enhancement

In an animal model of skin injury treated with a formulation containing (2S,3S,4S,5R,6R)-6-azido-3,4,5-trihydroxyoxane-2-carboxylic acid versus a control group showed accelerated wound closure rates by approximately 30% within seven days post-treatment .

Treatment GroupWound Closure Rate (%)Time (Days)
Control407
Treatment707

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing (2S,3S,4S,5R,6R)-6-azido-3,4,5-trihydroxyoxane-2-carboxylic acid, and how do protection/deprotection schemes influence yield?

  • Methodological Answer : Synthesis typically involves selective protection of hydroxyl groups (e.g., benzyl or acetyl groups) to prevent undesired side reactions during azide introduction. For example, the 6-position hydroxyl is often replaced with an azido group via nucleophilic substitution using NaN₃ in polar aprotic solvents (DMF or DMSO) under inert conditions . Yield optimization requires monitoring reaction progress via TLC or HPLC, as over-substitution or epimerization at chiral centers can occur. Post-synthesis, deprotection (e.g., hydrogenolysis for benzyl groups) must be carefully controlled to retain stereochemical integrity .

Q. How can the stereochemical configuration of this compound be confirmed experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard for absolute stereochemical determination. For less crystalline samples, compare experimental ¹H/¹³C NMR data with computed spectra (using DFT or molecular modeling software). Anomeric proton coupling constants (J-values) in the oxane ring and NOE correlations help confirm spatial arrangements of hydroxyl/azido groups .

Q. What stability challenges arise during storage, and how can they be mitigated?

  • Methodological Answer : The azido group is photosensitive and thermally labile. Store the compound in amber vials at –20°C under anhydrous conditions (e.g., with molecular sieves). Monitor decomposition via FT-IR for azide peak (∼2100 cm⁻¹) attenuation over time. Avoid exposure to reducing agents (e.g., dithiothreitol) to prevent unintended Staudinger reactions .

Advanced Research Questions

Q. How do contradictory data on the compound’s reactivity in aqueous vs. organic solvents inform mechanistic studies?

  • Methodological Answer : Discrepancies in reactivity (e.g., azide reduction rates) may stem from solvent polarity effects on transition states. Use kinetic studies (UV-Vis or stopped-flow spectrometry) to compare reaction rates in water vs. THF. Computational modeling (MD simulations) can elucidate solvent interactions with the oxane ring’s hydrophilic face versus the azido group’s hydrophobic microenvironment .

Q. What computational approaches are optimal for predicting the compound’s bioactivity or interaction with biological targets?

  • Methodological Answer : Combine molecular docking (AutoDock Vina, Schrödinger) to screen against carbohydrate-binding proteins (e.g., lectins) with QSAR models trained on analogous azido-sugar derivatives. Validate predictions via SPR (surface plasmon resonance) to measure binding affinities experimentally. Pay attention to the azido group’s role in mimicking natural substrates (e.g., sialic acid derivatives) .

Q. How can isotopic labeling (e.g., ¹⁵N-azide) enhance mechanistic studies of its metabolic pathways?

  • Methodological Answer : Synthesize ¹⁵N-labeled analogs via NaN¹⁵N substitution during azide introduction. Use LC-MS/MS to track labeled metabolites in cell cultures or in vivo models. This helps map metabolic fates (e.g., conversion to amines via enzymatic reduction) and quantify pharmacokinetic parameters like clearance rates .

Q. What experimental designs address conflicting reports on its environmental persistence in soil vs. aquatic systems?

  • Methodological Answer : Conduct microcosm studies under controlled conditions (OECD 307/308 guidelines) to compare degradation half-lives. Analyze soil adsorption coefficients (Kd) via batch equilibrium tests and aqueous photolysis rates using simulated sunlight (Xe lamp). LC-HRMS identifies degradation products (e.g., triazines from azide cyclization) .

Methodological Framework Integration

Q. How should researchers align studies of this compound with theoretical frameworks in glycochemistry or click chemistry?

  • Methodological Answer : Link synthesis and application to established theories like Huisgen cycloaddition (for azide-alkyne "click" reactions) or Fraser-Reid’s principles of carbohydrate reactivity. For example, the compound’s azido group can be leveraged for bioorthogonal labeling in glycan engineering, requiring alignment with kinetic vs. thermodynamic control models .

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